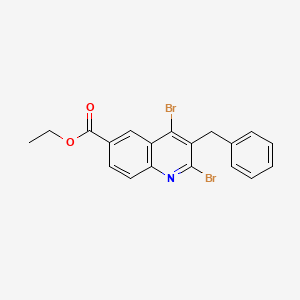
Ethyl 3-benzyl-2,4-dibromoquinoline-6-carboxylate
货号 B8453874
分子量: 449.1 g/mol
InChI 键: LGSCRPWFONHOHQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US09290476B2
Procedure details


A mixture of ethyl 3-benzyl-2,4-dibromoquinoline-6-carboxylate (0.245 g, 0.545 mmol, Intermediate 34: step a), 2,4,6-trimethyl-1,3,5,2,4,6-trioxatriborinane (0.229 mL, 1.64 mmol), and 5 M aqueous K2CO3 (0.436 mL, 2.18 mmol) was treated with Pd(PPh3)4 (63 mg, 0.055 mmol) and dioxane (3 mL). This was microwaved under argon at 140° C. for 15 minutes (Biotage Initiator). The reaction was diluted with 1:1 heptane/EtOAc (5 mL), filtered, and the organic layer was dried (Na2SO4), filtered, and concentrated. The residue was flash chromatographed with a heptane to 70% EtOAc/heptane gradient to provide the title compound as a clear amber oil that crystallized upon standing.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
Intermediate 34
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
0.229 mL
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
C([C:8]1[C:9](Br)=[N:10][C:11]2[C:16](C=1Br)=[CH:15][C:14]([C:19]([O:21][CH2:22][CH3:23])=[O:20])=[CH:13][CH:12]=2)C1C=CC=CC=1.CB1OB(C)OB(C)O1.C([O-])([O-])=O.[K+].[K+].O1CCO[CH2:42][CH2:41]1.[CH3:46][CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH3:52].[CH3:53]COC(C)=O>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:48]([C:47]1[C:9]([CH3:8])=[N:10][C:11]2[C:16]([C:46]=1[CH3:53])=[CH:15][C:14]([C:19]([O:21][CH2:22][CH3:23])=[O:20])=[CH:13][CH:12]=2)[C:49]1[CH:42]=[CH:41][CH:52]=[CH:51][CH:50]=1 |f:2.3.4,6.7,^1:62,64,83,102|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)C=1C(=NC2=CC=C(C=C2C1Br)C(=O)OCC)Br
|
[Compound]
|
Name
|
Intermediate 34
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0.229 mL
|
|
Type
|
reactant
|
|
Smiles
|
CB1OB(OB(O1)C)C
|
|
Name
|
|
|
Quantity
|
0.436 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
63 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Step Three
|
Name
|
heptane EtOAc
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCCC.CCOC(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This was microwaved under argon at 140° C. for 15 minutes (Biotage Initiator)
|
|
Duration
|
15 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layer was dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed with a heptane to 70% EtOAc/heptane gradient
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)C=1C(=NC2=CC=C(C=C2C1C)C(=O)OCC)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

